molecular formula C20H27NO B1437319 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040686-48-3

2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline

Cat. No. B1437319
M. Wt: 297.4 g/mol
InChI Key: JPYLZQRMYOXDSX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.44 .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline consists of a benzyl group attached to an aniline group with two methyl groups at the 2 and 6 positions and a pentyloxy group at the 4 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline are not well-documented in the available literature .

Scientific Research Applications

Kinetics and Mechanism of Degradation

Research by Boonrattanakij, Lu, and Anotai (2009) explored the degradation of 2,6-dimethyl-aniline by hydroxyl radicals using Fenton's reactions. They discovered aromatic by-products and carboxylic acids, providing insight into the oxidative degradation pathway of such compounds in environmental contexts (Boonrattanakij, Lu, & Anotai, 2009).

Electronic Structures and Molecular Conformations

Akaba, Tokumaru, and Kobayashi (1980) conducted a study on N-benzylideneaniline derivatives, including 2,6-dimethyl variants. They used electronic absorption spectroscopy combined with calculations to assess molecular conformations and electronic structures, which are crucial for understanding the chemical behavior and potential applications of these compounds (Akaba, Tokumaru, & Kobayashi, 1980).

Cyclopalladation and Crystal Structure

Munno, Ghedini, and Neve (1995) studied the cyclopalladation of a compound related to 2,6-dimethyl-aniline, contributing to the field of organometallic chemistry. Their work, which included determining the crystal structure of the product, helps in understanding the coordination chemistry of palladium with such ligands (Munno, Ghedini, & Neve, 1995).

Synthesis and Reactions

A research conducted by Fernando, Calder, and Ham (1980) delved into the synthesis and reactions of N-acetyl derivatives of dimethyl-anilines, including 2,6-dimethyl versions. This study is significant for understanding the reactivity and potential synthesis pathways of such compounds (Fernando, Calder, & Ham, 1980).

Liquid Crystal Applications

Yeap, Lee, Mahmood, Imrie, Takeuchi, and Osakada (2011) synthesized and characterized liquid crystal dimers, which included 2,6-dimethyl-aniline derivatives. Their work focuses on the thermal and optical behavior of these materials, which is crucial for their application in display technologies and other areas requiring liquid crystal materials (Yeap et al., 2011).

Safety And Hazards

The safety and hazards associated with 2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline are not well-documented in the available literature .

properties

IUPAC Name

2,6-dimethyl-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-4-5-6-14-22-19-12-10-18(11-13-19)15-21-20-16(2)8-7-9-17(20)3/h7-13,21H,4-6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYLZQRMYOXDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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